Absolute Stereochemistry: (R)-Enantiomer vs. Racemic Mixture – Enantiomeric Excess Specification
The target compound is the enantiopure (R)-enantiomer (CAS 1263285-26-2). The corresponding racemic mixture is CAS 280752-78-5, which contains equal proportions of (R)- and (S)-enantiomers. In patent synthetic routes to AMPK activators (US20130267493A1), the (R)-configured benzodioxane intermediate is specifically employed to yield a single enantiomer of the final active pharmaceutical ingredient [1]. The (R)-enantiomer is supplied with a minimum purity specification of 95% (Bidepharm), 98% (MolCore, Beyotime) . In contrast, the racemate is supplied at 95–97% purity, which represents only chemical purity and does not specify enantiomeric excess (ee) . For stereoselective synthesis, an enantiopure starting material eliminates the 50% loss of material inherent to chiral resolution of a racemate and avoids the analytical burden of verifying ee at each synthetic step.
| Evidence Dimension | Stereochemical composition (enantiomeric purity) |
|---|---|
| Target Compound Data | Single (R)-enantiomer; chemical purity ≥95% (Bidepharm), ≥98% (MolCore, Beyotime) |
| Comparator Or Baseline | Racemic mixture (CAS 280752-78-5): 1:1 (R):(S); chemical purity 95–97% (AKSci, Fluorochem) |
| Quantified Difference | Target provides 100% theoretical yield of (R)-enantiomer; racemate yields at most 50% (R)-enantiomer without chiral separation |
| Conditions | Vendor certificate of analysis (COA) data; NMR, HPLC, GC as reported by Bidepharm |
Why This Matters
For stereoselective synthesis, procurement of the enantiopure (R)-form eliminates the 50% material loss and additional purification costs associated with chiral resolution of the racemate.
- [1] Molaid. (R)-(6-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol | 1263285-26-2. Patent reference: US20130267493A1. https://www.molaid.com/MS_434032 (accessed 2026-05-02). View Source
